5-[(6-Bromo-4-phenylquinazolin-2-yl)amino]-2-hydroxybenzoic acid
Description
5-[(6-Bromo-4-phenylquinazolin-2-yl)amino]-2-hydroxybenzoic acid is a synthetic hybrid molecule combining a quinazoline core with a salicylic acid backbone. The quinazoline moiety is substituted with a bromine atom at position 6 and a phenyl group at position 4, while the salicylic acid component is functionalized at position 5 via an amino linkage.
Properties
IUPAC Name |
5-[(6-bromo-4-phenylquinazolin-2-yl)amino]-2-hydroxybenzoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H14BrN3O3/c22-13-6-8-17-15(10-13)19(12-4-2-1-3-5-12)25-21(24-17)23-14-7-9-18(26)16(11-14)20(27)28/h1-11,26H,(H,27,28)(H,23,24,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XUWLXMRYNPQJGK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC(=NC3=C2C=C(C=C3)Br)NC4=CC(=C(C=C4)O)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H14BrN3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
436.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 5-[(6-Bromo-4-phenylquinazolin-2-yl)amino]-2-hydroxybenzoic acid involves multiple steps, starting from readily available starting materials. One common synthetic route involves the reaction of anthranilic acid with N-bromosuccinimide (NBS) in acetonitrile to form a key intermediate, which is then reacted with phenyl isothiocyanate in ethanol to obtain the desired product . The reaction conditions typically involve refluxing the reaction mixture for several hours to ensure complete conversion of the starting materials to the desired product.
Chemical Reactions Analysis
5-[(6-Bromo-4-phenylquinazolin-2-yl)amino]-2-hydroxybenzoic acid undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The bromine atom in the quinazoline ring can be substituted with other functional groups using nucleophilic substitution reactions.
Condensation: The compound can undergo condensation reactions with aldehydes or ketones to form Schiff bases or other condensation products.
Scientific Research Applications
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It has shown potential as an inhibitor of certain enzymes and receptors, making it a candidate for drug development.
Industry: It is used in the development of new materials and as a catalyst in certain industrial processes.
Mechanism of Action
The mechanism of action of 5-[(6-Bromo-4-phenylquinazolin-2-yl)amino]-2-hydroxybenzoic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby preventing the enzymes from catalyzing their respective reactions. Additionally, it can interact with receptors on the surface of cells, modulating their signaling pathways and leading to various biological effects .
Comparison with Similar Compounds
Structural Analogues
Quinazoline-Based Derivatives
- 3-[(6-Bromo-4-phenylquinazolin-2-yl)amino]benzoic acid (CAS 330850-57-2): This compound shares the 6-bromo-4-phenylquinazolin-2-yl group but differs in the substitution position on the benzoic acid (position 3 vs. position 5 in the target compound). Such positional isomerism may alter binding affinity to enzymatic targets like tyrosine kinases. Computational studies suggest that the para-substituted salicylic acid in the target compound could enhance hydrogen bonding compared to meta-substituted analogues .
Salicylic Acid Derivatives
- 5-{[(2E)-3-Bromo-3-carboxyprop-2-enoyl]amino}-2-hydroxybenzoic acid (C1): A 5-aminosalicylic acid (5-ASA) derivative with a bromoacryloyl substituent. Preclinical studies in rats demonstrate potent anti-inflammatory activity and moderate oral bioavailability (Tmax = 2–4 hours, t1/2 = 6.2 hours).
- 5-(Bis(3-methylbut-2-enyl)amino)-2-hydroxybenzoic acid: An aspirin derivative shown to improve thermotolerance in C. elegans by upregulating HSP-16.2 and GST-3.
Pharmacokinetic and Toxicological Profiles
- 5-{[(2E)-3-Bromo...]acid (C1) : Exhibits a plasma half-life of 6.2 hours in rats, with low acute toxicity (LD50 > 2000 mg/kg). Its carboxylic acid group enhances solubility but may limit CNS penetration .
- Aspirin derivatives: Limited pharmacokinetic data available, but the bis-allyl amino group in Compound 3 may improve membrane permeability compared to the target compound’s bulkier quinazoline moiety .
Biological Activity
5-[(6-Bromo-4-phenylquinazolin-2-yl)amino]-2-hydroxybenzoic acid is a complex organic compound belonging to the quinazoline derivatives class, which are recognized for their diverse biological activities. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic potentials, and relevant research findings.
Overview of Quinazoline Derivatives
Quinazoline derivatives have been extensively studied due to their significant biological activities, including anti-cancer, anti-inflammatory, anti-bacterial, and anti-viral properties. The unique structure of this compound allows it to interact with various biochemical pathways, potentially leading to therapeutic applications.
Target of Action
The primary targets for quinazoline derivatives include various enzymes and receptors involved in cellular signaling pathways. The specific interactions can vary based on the substituents on the quinazoline core.
Mode of Action
The compound is believed to exert its biological effects through several mechanisms:
- Inhibition of Enzymatic Activity : Many quinazoline derivatives inhibit specific enzymes that play roles in cancer proliferation and inflammation.
- Receptor Modulation : These compounds can also modulate receptors associated with cell growth and apoptosis.
Biochemical Pathways
The interactions of this compound with cellular targets can affect numerous biochemical pathways, including:
- Apoptosis Pathway : Inducing programmed cell death in cancer cells.
- Inflammatory Pathway : Reducing the production of pro-inflammatory cytokines.
Anticancer Activity
Recent studies have demonstrated that quinazoline derivatives exhibit significant cytotoxicity against various cancer cell lines. For instance, a study reported that similar compounds showed IC50 values ranging from 15.85 µM to 84.20 µM against MCF-7 and SW480 cell lines, indicating promising anticancer potential .
| Compound | Cancer Cell Line | IC50 Value (µM) |
|---|---|---|
| 5a | MCF-7 | 15.85 |
| 5b | SW480 | 17.85 |
| Control | MRC-5 (Normal) | 84.20 |
Anti-inflammatory Effects
The anti-inflammatory properties of quinazoline derivatives have also been investigated. For example, compounds similar to this compound have shown effectiveness in reducing inflammatory responses in microglial cells . This suggests potential applications in treating neurodegenerative diseases characterized by inflammation.
Case Studies
- In Vitro Studies : A study evaluated the antiproliferative activity of various quinazoline derivatives against multiple cancer cell lines using the MTT assay. The findings indicated that certain substitutions on the quinazoline ring enhanced cytotoxicity, highlighting structure–activity relationships .
- Mechanistic Insights : Another research focused on the mechanism by which these compounds inhibit cellular growth. It was found that they induce apoptosis through caspase activation and modulate key signaling pathways involved in cell survival .
Q & A
Q. What synthetic methodologies are commonly employed to prepare the quinazoline core of 5-[(6-Bromo-4-phenylquinazolin-2-yl)amino]-2-hydroxybenzoic acid?
The quinazoline scaffold is synthesized via cyclocondensation of 6-bromo-2-phenyl-4H-benzo[1,3]oxazin-4-one with amines under reflux in glacial acetic acid. For example, substituted quinazolin-4(3H)-ones are obtained by reacting the oxazinone precursor with amino reagents (e.g., metformin, hydrazides) for 3–4 hours, followed by recrystallization in ethanol. Reaction progress is monitored via TLC (cyclohexane:ethyl acetate, 2:1) .
Q. How is the purity and structural integrity of the compound validated post-synthesis?
Homogeneity is confirmed using silica-gel TLC, while structural characterization relies on FT-IR (C=O, C=N, and N-H stretches), (aromatic proton signals at δ 7.39–8.11), and mass spectrometry. Purity is assessed via HPLC, with melting point analysis (e.g., 255–260°C for intermediates) providing additional validation .
Q. What role does the bromo substituent play in the compound’s reactivity?
The 6-bromo group on the quinazoline ring enhances electrophilic aromatic substitution reactivity, facilitating further functionalization (e.g., Suzuki coupling). Its electron-withdrawing nature also stabilizes the quinazoline core during synthesis .
Advanced Research Questions
Q. How can solvent selection and reaction kinetics be optimized to mitigate byproduct formation during quinazoline synthesis?
Traditional methods using acetic acid may produce hydrolyzed byproducts. Flow chemistry approaches (e.g., photochemical bromination in non-toxic solvents like acetonitrile) improve regioselectivity and reduce side reactions. Kinetic studies via in-line HPLC monitoring can identify optimal reaction times and temperatures .
Q. What strategies resolve contradictions in 1H NMR^1 \text{H NMR}1H NMR data for structurally similar intermediates?
Discrepancies in aromatic proton splitting patterns (e.g., δ 7.45–7.53) arise from rotational isomerism or solvent effects. Use of deuterated DMSO for NMR, coupled with 2D-COSY and NOESY experiments, clarifies spatial arrangements. Cross-validation with high-resolution MS ensures accurate assignment .
Q. How does the hydroxybenzoic acid moiety influence the compound’s solubility and bioactivity?
The 2-hydroxybenzoic acid group enhances aqueous solubility via hydrogen bonding, while its acidity (pKa ~2.8) enables pH-dependent binding to biological targets. Comparative studies with methyl ester analogs show reduced cellular uptake, highlighting the carboxylic acid’s role in membrane permeability .
Q. What computational tools predict the compound’s binding affinity to kinase targets?
Molecular docking (AutoDock Vina) and molecular dynamics simulations (AMBER) model interactions with ATP-binding pockets in kinases. Electrostatic potential maps of the quinazoline ring and benzoic acid moiety guide SAR studies, identifying key residues (e.g., Lys48, Glu91) for hydrogen bonding .
Methodological Considerations
Q. How are environmental impacts minimized during large-scale synthesis?
Flow chemistry reduces waste generation compared to batch processes. Solvent recovery systems (e.g., distillation for acetic acid reuse) and non-halogenated solvents (e.g., ethyl acetate) align with green chemistry principles .
Q. What in vitro assays evaluate the compound’s enzyme inhibition potency?
Kinase inhibition is quantified via fluorescence-based ADP-Glo™ assays (IC values) and Western blotting for downstream phosphorylation markers. Negative controls (e.g., DMSO vehicle) and positive controls (staurosporine) validate assay specificity .
Data Contradiction Analysis
Q. How are conflicting bioactivity results between cell-free and cell-based assays reconciled?
Discrepancies may arise from off-target effects or metabolic instability. Parallel assays using metabolically stable analogs (e.g., methyl-protected hydroxy groups) and proteomics profiling (LC-MS/MS) identify degradation pathways. Pharmacokinetic studies in murine models further clarify in vivo efficacy .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
